molecular formula C25H42O4 B131529 Methyl chenodeoxycholate CAS No. 3057-04-3

Methyl chenodeoxycholate

Cat. No. B131529
CAS RN: 3057-04-3
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-IFJDUOSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl chenodeoxycholate is a derivative of chenodeoxycholic acid (CDCA), which is a bile acid naturally produced in the liver. It is modified from its parent compound through the methylation of specific hydroxyl groups. This modification can significantly alter the compound's biological activity and its potential therapeutic applications. For instance, methylation of the 7-hydroxyl group of CDCA has been found to dramatically increase its potency as an agonist for the TGR5 receptor, which is implicated in various metabolic and inflammatory diseases .

Synthesis Analysis

The synthesis of methyl chenodeoxycholate derivatives can be achieved through a series of chemical reactions starting from readily available CDCA. A notable example of this is the synthesis of squalamine, a compound with potential biomedical applications, from methyl chenodeoxycholanate. This synthesis involves a sequence of nine steps, including key reactions such as improved dehydrogenation, conjugate reduction, and asymmetric isopropylation of an aldehyde intermediate . The process highlights the importance of stereochemistry and the need for selective reactions to obtain the desired methylated product.

Molecular Structure Analysis

The molecular structure of methyl chenodeoxycholate is characterized by the presence of methyl groups attached to the steroid backbone of chenodeoxycholic acid. These modifications can occur at various positions, such as the 3-alpha or 7-alpha hydroxyl groups. The precise location and number of methyl groups can significantly influence the molecule's three-dimensional conformation and, consequently, its interaction with biological targets such as the TGR5 receptor .

Chemical Reactions Analysis

Methyl chenodeoxycholate can participate in various chemical reactions, particularly those involving its functional groups. For example, the methylation process itself can be achieved using different reagents. While diazomethane has been traditionally used for methylation, it can lead to the formation of artifacts. An alternative reagent, 2,2-dimethoxypropane, has been shown to be a preferred methylating agent for chenodeoxycholic acid, as it does not produce detectable artifacts . This highlights the importance of choosing appropriate reagents to achieve clean and specific chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl chenodeoxycholate are influenced by its molecular structure. The presence of additional methyl groups can affect properties such as solubility, melting point, and reactivity. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent. For example, increased solubility can enhance the bioavailability of the compound, while increased reactivity with the TGR5 receptor can improve its efficacy in treating diseases related to receptor activity .

Scientific Research Applications

  • Selective Modulation of G-Protein Coupled Receptors

    Methyl chenodeoxycholate derivatives, specifically 23-alkyl-substituted and 6,23-alkyl-disubstituted derivatives, have been identified as potent and selective agonists of TGR5, a G-protein coupled receptor for bile acids. These derivatives, through methylation, show marked selectivity for TGR5 over other receptors like FXR, offering insight into pharmacological differentiation of genomic versus nongenomic effects mediated by bile acid derivatives (Pellicciari et al., 2007).

  • Enhancement of TGR5 Receptor Potency

    Research on chenodeoxycholic acid (CDCA) derivatives has shown that modifications, such as methylation of the 7-hydroxyl group of CDCA, can significantly increase the potency of TGR5 agonists. This highlights the potential for developing therapeutics for conditions like type 2 diabetes, obesity, and inflammatory bowel disease (Nakhi et al., 2019).

  • Controlled Drug Delivery and IBS Treatment

    Sodium chenodeoxycholate (CDC) has demonstrated clinical efficacy in treating irritable bowel syndrome with constipation. Novel release matrix systems based on hydroxypropyl methylcellulose (HPMC) for sustained release of CDC have been developed, aiming to treat constipation while mitigating abdominal pain observed in clinical trials (Steiger et al., 2020).

  • Mitochondrial Permeability and Liver Injury Studies

    Chenodeoxycholate (CDCA) is implicated in cholestatic liver injury. Studies have explored the role of membrane fluidity and cytochrome c release in CDCA-induced mitochondrial permeability transition (MPT), and the preventive role of certain drugs in this context (Rolo et al., 2003).

  • Photovoltaic Applications in Solar Cells

    Research has explored how the adsorbent chenodeoxycholate, when co-grafted with a sensitizer onto TiO2 nanocrystals, alters the photovoltaic performance of dye-sensitized solar cells. This study highlights the versatile applications of chenodeoxycholate beyond medical science (Neale et al., 2005).

  • Effects on Human Pancreatic Duct Cells

    Bile acids like chenodeoxycholate (CDC) have been studied for their effects on human pancreatic duct cells, particularly in relation to the stimulation of apical anion exchange and HCO3− secretion. These studies are crucial for understanding the physiological roles of bile acids in the pancreas (Ignáth et al., 2009).

  • Chemical Transformations and Metabolism Studies

    The chemical transformations of selected bile acids, including chenodeoxycholic acid, have been surveyed for their role in the synthesis of steroid hormones, vitamins, and therapeutic agents. Such studies contribute to understanding the biochemistry and potential pharmacological applications of bile acids (Kuhajda et al., 2006).

  • Inhibition of Clostridium Difficile Spore Germination

    Chenodeoxycholate has been identified as an inhibitor of Clostridium difficile spore germination. This discovery is vital in the context of bacterial infections and potential therapeutic applications (Sorg & Sonenshein, 2008).

Safety And Hazards

Methyl Chenodeoxycholate is classified as having Acute Toxicity, Oral (Category 5), Skin Irritation (Category 2), and Eye Damage/Irritation (Category 2A) . It may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .

properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-IFJDUOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl chenodeoxycholate

CAS RN

3057-04-3
Record name Methyl chenodoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL CHENODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl chenodeoxycholate
Reactant of Route 2
Methyl chenodeoxycholate
Reactant of Route 3
Reactant of Route 3
Methyl chenodeoxycholate
Reactant of Route 4
Methyl chenodeoxycholate
Reactant of Route 5
Reactant of Route 5
Methyl chenodeoxycholate
Reactant of Route 6
Reactant of Route 6
Methyl chenodeoxycholate

Citations

For This Compound
228
Citations
AF Hofmann - Acta Chem Scand, 1963 - actachemscand.org
… The Rp of methyl chenodeoxycholate is about 0.45. The … methyl chenodeoxycholate, and it is often necessary to repeat elution with this concentration. The methyl chenodeoxycholate is …
Number of citations: 245 actachemscand.org
Y Sato, N Ikekawa - The Journal of Organic Chemistry, 1959 - ACS Publications
The preparation of long chain fatty acid amides of sphingosine and dihydrosphingosine in a non-aqueous medium was reported in an earlier com-munication. 2 This procedure has …
Number of citations: 25 pubs.acs.org
EC Osborn - Nature, 1965 - nature.com
… The proportions of methyl chenodeoxycholate and methyl deoxycholate in a mixture could be readily estimated by an investigation of th0, infra-red spcctrn of solutions in carbon …
Number of citations: 2 www.nature.com
K Yamasaki, Y AYAKI, H YAMASAKI - The Journal of Biochemistry, 1971 - jstage.jst.go.jp
According to the current view of bile acid biogenesis, chenodeoxycholic acid(3ƒ¿, 7ƒ¿-dihy droxy-5ƒÀ-cholan-24-oic acid), one of the common primary bile acids, is derived from cho …
Number of citations: 14 www.jstage.jst.go.jp
M Une, K Yamanaga, EH Mosbach, S Kuroki, T Hoshita - Steroids, 1989 - Elsevier
… 2 (benzene-ethyl acetate, 6:4, v/v), and fraction 3 (benzene-ethyl acetate 4:6, v/v) yielded 2.64 g of methyl 7-KLA, 840 mg of methyl 7-Pr-CDA, and 640 mg of methyl chenodeoxycholate, …
Number of citations: 15 www.sciencedirect.com
K Yasukawa, T Iida, Y Fujimoto - Journal of Pharmacy and …, 2009 - academic.oup.com
Objectives Bile acids are present in Bezoar Bovis and Fel Ursi, traditionally used as antipyretics and antispasmodics. However the anti-inflammatory activity of individual bile acids and …
Number of citations: 20 academic.oup.com
G Salen, GS Tint, B Eliav, N Deering… - The Journal of …, 1974 - Am Soc Clin Investig
… of methyl ursodeoxycholate and methyl chenodeoxycholate were easily … methyl chenodeoxycholate, known methyl ursodeoxycholate, and peak V. Although methyl …
Number of citations: 181 www.jci.org
SA Ziller Jr, EA Doisy Jr, WH Elliott - Journal of Biological Chemistry, 1968 - Elsevier
… The synthetic material was prepared from methyl chenodeoxycholate by conversion to methyl 3-keto-7α-hydroxy-5α-cholanoate with Raney nickel, followed by catalytic reduction, and …
Number of citations: 37 www.sciencedirect.com
K HARANO, T HARANO, K YAMASAKI… - Proceedings of the …, 1976 - jstage.jst.go.jp
… Lifschi tz positive methoxylated eluates (m-LPC) proved to be almost completely freed from methyl chenodeoxycholate, as shown in Fig. 1. After acetylation, the material thus obtained …
Number of citations: 14 www.jstage.jst.go.jp
T Fedorowski, G Salen, GS Tint, E Mosbach - Gastroenterology, 1979 - Elsevier
Feces from normal subjects and patients with cerebrotendinous xanthomatosis were incubated anaerobically with labeled chenodeoxycholic acid and ursodeoxycholic acid for known …
Number of citations: 168 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.